

# 4-Bromoisoxazol-3-amine chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Bromoisoxazol-3-amine

Cat. No.: B1380247

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromoisoxazol-3-amine**: Properties, Synthesis, and Applications

## Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a cornerstone of heterocyclic chemistry, prized for its unique electronic properties and its prevalence in a wide array of biologically active compounds.[\[1\]](#)[\[2\]](#) As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety serves as a versatile pharmacophore and a synthetically tractable building block in medicinal chemistry.[\[1\]](#)[\[2\]](#) Its derivatives are found in numerous pharmaceuticals, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[\[2\]](#) The weak N-O bond is a key structural feature, predisposing the ring to cleavage reactions that can be exploited in synthetic design or can be relevant to its mechanism of action in biological systems.[\[1\]](#)

This guide focuses on a specific, functionalized derivative: **4-Bromoisoxazol-3-amine** (CAS No: 1519318-68-3). This molecule is of particular interest to researchers in drug discovery due to its trifunctional nature: a nucleophilic amino group, a synthetically versatile bromine atom suitable for cross-coupling reactions, and the isoxazole core itself. This combination of features makes it an attractive starting point for the synthesis of compound libraries aimed at identifying novel therapeutic agents.

## Section 1: Core Chemical Properties and Structure

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers, physicochemical characteristics, and structural features of **4-Bromoisoxazol-3-amine**.

### Chemical Identity and Computed Properties

The essential identification and computed physicochemical data for **4-Bromoisoxazol-3-amine** are summarized below. These parameters are critical for experimental design, including solvent selection, reaction condition optimization, and preliminary assessment of drug-like properties.

Property	Value	Source
IUPAC Name	4-bromo-1,2-oxazol-3-amine	PubChem[3]
Synonyms	3-Amino-4-bromoisoxazole, 4-bromo-3-aminoisoxazole	PubChem[3]
CAS Number	1519318-68-3	ChemicalBook[4]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> BrN <sub>2</sub> O	PubChem[3]
Molecular Weight	162.97 g/mol	PubChem[3]
XLogP3	0.7	PubChem[3]
Hydrogen Bond Donors	1	PubChem[3]
Hydrogen Bond Acceptors	3	PubChem[3]
Rotatable Bond Count	0	PubChem[3]

### Structural Elucidation

The structure of **4-Bromoisoxazol-3-amine** consists of a 5-membered isoxazole ring substituted with an amino group at position 3 and a bromine atom at position 4.

2D Structure:

(Representation of **4-Bromoisoxazol-3-amine**)

The isoxazole ring is aromatic, which imparts planarity and stability to the core structure. Molecular modeling studies on related 4-bromoisoxazoles suggest that substituents can influence the overall planarity, but the core ring remains largely flat.<sup>[5]</sup> The amino group at C3 and the bromine at C4 are key handles for synthetic modification, a topic explored further in Section 3.

## Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. While a comprehensive experimental dataset for this specific molecule is not widely published, we can predict its characteristic spectral features based on its functional groups and data from analogous structures.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

- <sup>1</sup>H NMR: The molecule has two distinct proton environments: the single proton on the isoxazole ring (at C5) and the two protons of the primary amine.
  - The C5-H proton is expected to appear as a singlet in the aromatic region of the spectrum.
  - The -NH<sub>2</sub> protons will also typically appear as a singlet, though the chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.<sup>[6]</sup> Addition of D<sub>2</sub>O should cause the amine proton signal to disappear, a common technique for identifying -NH and -OH peaks.<sup>[6]</sup>
- <sup>13</sup>C NMR: The isoxazole ring contains three carbon atoms.
  - C3: This carbon, bonded to the amino group, will be significantly influenced by the nitrogen atom.
  - C4: Bonded to the bromine atom, its chemical shift will be characteristic of a carbon bearing a halogen. Studies on related 3,5-diaryl-4-bromoisoxazoles show that the C4 chemical shift is a sensitive probe of the electronic environment.<sup>[5]</sup>

- C5: This carbon, bonded to the sole ring proton, will appear in the typical aromatic carbon region.

---

#### Predicted Spectroscopic Data

---

##### <sup>1</sup>H NMR

C5-H: Singlet, downfield. NH<sub>2</sub>: Broad singlet, variable shift (exchangeable with D<sub>2</sub>O).[6]

##### <sup>13</sup>C NMR

Three distinct signals expected for C3, C4, and C5 of the isoxazole ring.[5]

##### Infrared (IR)

N-H stretching: Two bands in the 3500-3300 cm<sup>-1</sup> region (asymmetric and symmetric for primary amine).[6] N-H bending: Absorption around 1650-1580 cm<sup>-1</sup>. C=N stretching: Characteristic band for the isoxazole ring. C-Br stretching: In the fingerprint region, typically below 800 cm<sup>-1</sup>.

---

## Infrared (IR) Spectroscopy

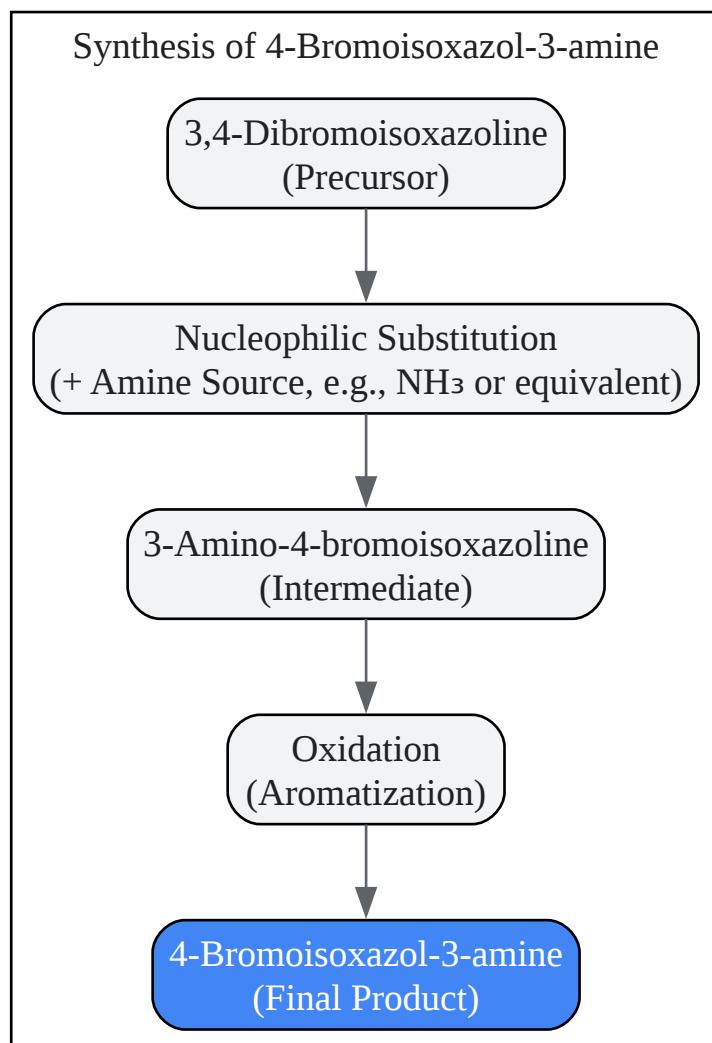
IR spectroscopy is used to identify the functional groups present in a molecule. For **4-Bromoisoxazol-3-amine**, the key absorptions will be from the primary amine and the isoxazole ring. Primary amines are characterized by two N-H stretching bands (one symmetric, one asymmetric) in the 3500-3300 cm<sup>-1</sup> region.[6]

## Section 3: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of **4-Bromoisoxazol-3-amine** are what make it a valuable building block for medicinal chemists.

## Synthetic Pathway

While multiple routes to substituted isoxazoles exist, a common and effective strategy for synthesizing 3-aminoisoxazoles involves a two-step sequence starting from a more saturated precursor, the isoxazoline.[7] This approach offers good control over regioselectivity and functional group tolerance.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for 3-aminoisoazoles.

## Experimental Protocol: Synthesis of 3-Aminoisoazoles

The following is a generalized protocol based on methodologies for the synthesis of 3-aminoisoazoles from 3-bromoisoazoline precursors.<sup>[7]</sup>

### Step 1: Amination of 3-Bromoisoazoline

- **Rationale:** This step involves the nucleophilic displacement of the bromine atom at the 3-position of an isoazoline ring. Using an amine nucleophile introduces the desired amino functionality.

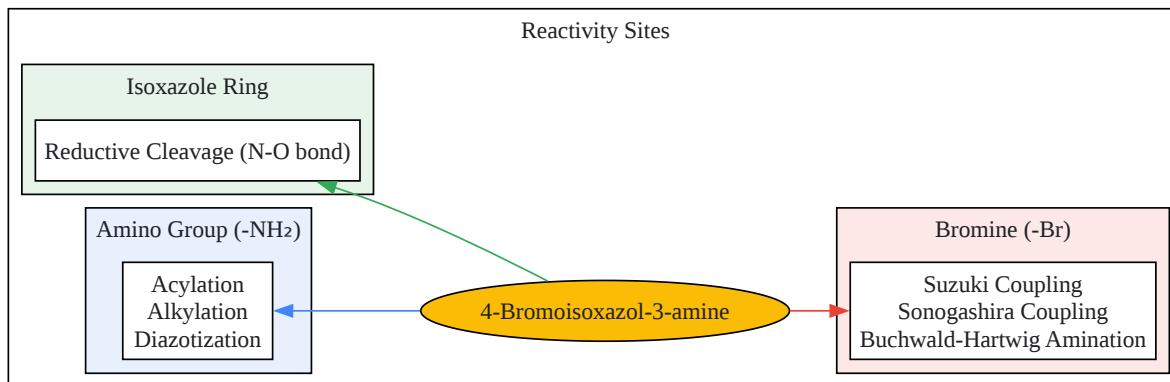
- Procedure:
  - Dissolve the 3-bromoisoazoline precursor in a suitable organic solvent (e.g., Dichloromethane or THF).[7]
  - Add a base (e.g., sodium bicarbonate or triethylamine) to neutralize the HBr formed during the reaction.[7]
  - Introduce the amine source (e.g., a solution of ammonia in an organic solvent, or a protected amine equivalent).
  - Stir the reaction mixture at room temperature until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.
  - Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to yield the crude 3-aminoisoazoline intermediate.

#### Step 2: Oxidation to 3-Aminoisoazole

- Rationale: The isoazoline intermediate is not aromatic. An oxidation step is required to introduce a double bond into the ring, forming the stable, aromatic isoazole system. This aromatization is often a key step for achieving the desired biological activity.[7]
- Procedure:
  - Dissolve the crude 3-aminoisoazoline from the previous step in an appropriate solvent.
  - Treat the solution with a suitable oxidizing agent. The choice of oxidant is crucial and must be compatible with the functional groups present.
  - Monitor the reaction for completion.
  - Upon completion, quench the reaction and perform an extractive workup.
  - Purify the final product, **4-Bromoisoazol-3-amine**, using column chromatography or recrystallization.

## Chemical Reactivity

The utility of **4-Bromoisoazol-3-amine** stems from the distinct reactivity of its functional groups.



[Click to download full resolution via product page](#)

Caption: Key reactivity sites on **4-Bromoisoazol-3-amine**.

- The Amino Group: As a primary amine, this group is nucleophilic and can readily undergo standard amine reactions such as acylation (to form amides), alkylation, and reductive amination.[8]
- The Bromo Group: The bromine atom at C4 is a powerful synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkyne groups, providing a straightforward path to molecular diversification, which is a cornerstone of modern drug discovery.
- The Isoxazole Ring: The N-O bond of the isoxazole ring is relatively weak and can be cleaved under reductive conditions. This reactivity can be used strategically in synthesis to unmask other functional groups.

## Section 4: Applications in Medicinal Chemistry

Isoxazole-containing compounds have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[\[1\]](#)[\[2\]](#) The value of **4-Bromoisoxazol-3-amine** lies in its potential as a scaffold to build novel molecules targeting these disease areas.

- **Scaffold for Library Synthesis:** The dual functionality of the amino and bromo groups allows for orthogonal chemical modifications. A research program could, for example, first perform a Suzuki coupling at the C4 position to install a series of aromatic groups, and then acylate the C3-amino group with a diverse set of carboxylic acids, rapidly generating a large library of related compounds for biological screening.
- **Bioisostere:** The isoxazole ring is often used as a bioisostere for other functional groups, such as carboxylates or amides, to improve pharmacokinetic properties like metabolic stability or cell permeability.

The development of novel drugs targeting essential bacterial enzymes like DNA gyrase is a critical area of research, and heterocyclic compounds are frequently explored for this purpose. [\[9\]](#) The structural motifs present in **4-Bromoisoxazol-3-amine** make it a relevant starting point for designing inhibitors of such targets.

## Section 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. While specific, comprehensive toxicity data for **4-Bromoisoxazol-3-amine** is not readily available, information can be inferred from safety data sheets (SDS) of structurally similar compounds, such as other bromo-amino heterocycles.[\[10\]](#)

## GHS Hazard Information (Predicted)

## Pictograms

## Warning

## Hazard Statements

Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

[\[10\]](#)

## Precautionary Statements

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

[\[10\]](#)[\[11\]](#)

## Handling and Storage Recommendations:

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid generating dust.[\[10\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[11\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[\[11\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromoisoxazol-3-amine | C3H3BrN2O | CID 79557804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromoisoxazol-3-amine | 1519318-68-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. mdpi.com [mdpi.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Bromoisoxazol-3-amine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1380247#4-bromoisoxazol-3-amine-chemical-properties-and-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)